N-(4-pyridin-4-yloxyphenyl)-2H-benzotriazole-4-carboxamide
Description
N-(4-pyridin-4-yloxyphenyl)-2H-benzotriazole-4-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzotriazole core, which is known for its stability and versatility in chemical reactions, and a pyridinyl group, which enhances its reactivity and potential for forming hydrogen bonds.
Properties
IUPAC Name |
N-(4-pyridin-4-yloxyphenyl)-2H-benzotriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2/c24-18(15-2-1-3-16-17(15)22-23-21-16)20-12-4-6-13(7-5-12)25-14-8-10-19-11-9-14/h1-11H,(H,20,24)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYMRXVYCRNMAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1)C(=O)NC3=CC=C(C=C3)OC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-pyridin-4-yloxyphenyl)-2H-benzotriazole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzotriazole core. One common method involves the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid to form benzotriazole. The next step involves the introduction of the pyridinyl group through a nucleophilic substitution reaction, where 4-chloropyridine reacts with the benzotriazole derivative in the presence of a base such as potassium carbonate. The final step is the formation of the carboxamide group, which can be achieved through the reaction of the intermediate with an appropriate amine under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-pyridin-4-yloxyphenyl)-2H-benzotriazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives with additional functional groups, while reduction reactions result in the formation of reduced derivatives with fewer functional groups.
Scientific Research Applications
N-(4-pyridin-4-yloxyphenyl)-2H-benzotriazole-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of various enzymes and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and as a modulator of biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-pyridin-4-yloxyphenyl)-2H-benzotriazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity and disruption of protein-protein interactions.
Comparison with Similar Compounds
N-(4-pyridin-4-yloxyphenyl)-2H-benzotriazole-4-carboxamide can be compared with other similar compounds, such as:
N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the benzotriazole core, resulting in different reactivity and applications.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine:
3-nitro-N-(pyridin-4-yl)pyridin-4-amine:
The uniqueness of this compound lies in its combination of the benzotriazole core and the pyridinyl group, which provides a versatile platform for various chemical modifications and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
